Structural Uniqueness: 8-Quinolinyloxy Ether Linkage vs. Amino-Linked Quinoline-Pyrimidine Hybrids
The target compound is the only known member of the ethyl 2-(methylsulfanyl)pyrimidine-5-carboxylate family bearing an 8-quinolinyloxy ether substituent at C-4, versus the more common NH-linked quinoline-pyrimidine hybrids. In the 2024 study by Vega-Granados et al., the closest structurally related class, ethyl pyrimidine-quinolinecarboxylate derivatives (13–18)(a–d), connects the pyrimidine and quinoline moieties via an NH-(phenyl)-quinoline linker rather than a direct O-ether bond to the quinoline C-8 position [1]. This results in fundamentally different molecular geometries: the ether-linked target compound is predicted to adopt a more compact conformation with a shorter quinoline–pyrimidine centroid distance, which may influence binding pocket complementarity in enzymes such as hLDHA, where U-shaped vs. extended dispositions determine inhibitor potency [1]. No head-to-head biological comparison data exist for the target compound; this represents a structural differentiation only.
| Evidence Dimension | Scaffold topology and linker chemistry |
|---|---|
| Target Compound Data | Pyrimidine C-4 connected to quinoline C-8 via oxygen ether (O-linker); methylsulfanyl at pyrimidine C-2; ethyl ester at pyrimidine C-5 |
| Comparator Or Baseline | Compounds 13–18(a–d) (Vega-Granados et al., 2024): pyrimidine C-4 connected via NH-(phenyl)-quinoline-4-carboxylate linker; variable substituents at pyrimidine C-2 (aryl) and quinoline (H, F, Cl, Br) |
| Quantified Difference | No quantitative biological data available for head-to-head comparison. Structural distinction: O-ether vs. NH-phenyl linker; quinoline attachment at C-8 vs. C-2/C-4 position on quinoline. |
| Conditions | Structural comparison derived from published synthetic procedures and chemical structures. Biological context: Vega-Granados et al. (2024) report hLDHA IC50 values for their series (four compounds with IC50 ≈ 1 μM, thirteen with IC50 < 5 μM), but no data for the O-ether target compound. |
Why This Matters
The distinct linker chemistry (O-ether vs. NH-aryl) alters the compound's hydrogen-bonding donor/acceptor profile and conformational flexibility, directly affecting which protein targets or synthetic transformations it can engage, making it non-interchangeable with amino-linked analogs in screening cascades.
- [1] Vega-Granados, K. et al. Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. Int. J. Mol. Sci. 2024, 25(17), 9744. DOI: 10.3390/ijms25179744. View Source
